molecular formula C8H12N2O3 B14923646 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid

2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B14923646
M. Wt: 184.19 g/mol
InChI Key: GWPJEZBRTNLRCA-UHFFFAOYSA-N
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Description

2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a hydroxypropyl group attached to the pyrazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles . This method offers mild reaction conditions and excellent functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents can significantly impact the efficiency of the process. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for acyl chloride formation, followed by reaction with nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and pyrazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can be compared with other pyrazole derivatives to highlight its uniqueness:

    Similar Compounds: Pyrazole, 3-hydroxypropyl pyrazole, pyrazole-4-carboxylic acid.

    Uniqueness: The presence of both a hydroxypropyl group and an acetic acid moiety in the same molecule provides unique chemical and biological properties

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H12N2O3/c11-3-1-2-7-4-9-10(5-7)6-8(12)13/h4-5,11H,1-3,6H2,(H,12,13)

InChI Key

GWPJEZBRTNLRCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)O)CCCO

Origin of Product

United States

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